molecular formula C13H12N2O2 B14608266 1-(2-Aminophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one CAS No. 60928-33-8

1-(2-Aminophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one

Katalognummer: B14608266
CAS-Nummer: 60928-33-8
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: ABYVCQDUHABAJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Aminophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one is a synthetic organic compound that features both an aminophenyl group and a pyridinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the aminophenyl intermediate: This can be achieved through nitration of a suitable aromatic precursor followed by reduction to the amine.

    Formation of the pyridinone intermediate: This involves the cyclization of a suitable precursor to form the pyridinone ring.

    Coupling of the intermediates: The final step involves coupling the aminophenyl and pyridinone intermediates under suitable conditions, often using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Aminophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the pyridinone moiety can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminophenyl group may yield nitro derivatives, while reduction of the carbonyl group may yield alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving aminophenyl and pyridinone groups.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-Aminophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The aminophenyl group may interact with enzymes or receptors, while the pyridinone moiety may participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Aminophenyl)-2-(1-oxo-1lambda~5~-pyridin-2-yl)ethan-1-one: Unique due to the combination of aminophenyl and pyridinone groups.

    2-Aminobenzophenone: Similar structure but lacks the pyridinone moiety.

    Pyridinone derivatives: Similar structure but lacks the aminophenyl group.

Uniqueness

This compound is unique due to the presence of both aminophenyl and pyridinone groups, which may confer distinct biological activities and chemical reactivity.

Eigenschaften

CAS-Nummer

60928-33-8

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

1-(2-aminophenyl)-2-(1-oxidopyridin-1-ium-2-yl)ethanone

InChI

InChI=1S/C13H12N2O2/c14-12-7-2-1-6-11(12)13(16)9-10-5-3-4-8-15(10)17/h1-8H,9,14H2

InChI-Schlüssel

ABYVCQDUHABAJY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=CC=[N+]2[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.